N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide
Description
This compound features a polycyclic [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a phenylpiperazine-carbonyl benzyl group at position 7 and a 3-methoxypropyl acetamide-thioether moiety at position 4. Its synthesis likely involves multi-step coupling and functionalization strategies, as seen in analogous quinazolinone derivatives .
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O6S/c1-42-17-5-12-34-30(39)21-45-33-35-27-19-29-28(43-22-44-29)18-26(27)32(41)38(33)20-23-8-10-24(11-9-23)31(40)37-15-13-36(14-16-37)25-6-3-2-4-7-25/h2-4,6-11,18-19H,5,12-17,20-22H2,1H3,(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAYMLLUOGDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazoline core, followed by the introduction of the dioxolo group, and finally the attachment of the thioacetamide and methoxypropyl groups. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or synthetic pathways. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Heterocycles: The target compound’s [1,3]dioxoloquinazolinone core is distinct from the quinazolin-2,4-dione () and thiazolidin-4-one () scaffolds.
Substituent Effects: The phenylpiperazine-carbonyl benzyl group in the target compound contrasts with the dichlorophenylmethyl group in ’s anticonvulsant analog. Piperazine derivatives are known for modulating serotonin/dopamine receptors, suggesting divergent therapeutic targets . The thioacetamide linker (C-S bond) in the target compound may enhance lipophilicity compared to the oxygen-linked acetamides in ’s sulfonamides, affecting membrane permeability .
Bioactivity Trends: Sulfonamide derivatives () exhibit broad antimicrobial activity due to sulfamoyl groups’ interference with folate synthesis . Thiazolidinone-coumarin hybrids () show dual antimicrobial and anti-inflammatory effects, attributed to the coumarin moiety’s radical-scavenging properties . The target compound’s lack of sulfonamide or coumarin groups implies a unique mechanism, possibly linked to piperazine-mediated receptor interactions .
Biological Activity
N-(3-methoxypropyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity through various studies, including molecular docking, cytotoxicity assays, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its pharmacological properties. Its structure includes:
- 3-Methoxypropyl group : This moiety may enhance solubility and bioavailability.
- Quinazolinone scaffold : Associated with anticancer activity.
- Piperazine derivative : Often linked to neuropharmacological effects.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its cytotoxic effects against various cancer cell lines. Key findings include:
Cytotoxicity Assays
In a study assessing the compound's efficacy against MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines:
- Concentration Dependence : The compound exhibited significant cytotoxicity at concentrations of 20 µM and 50 µM over 24, 48, and 72 hours.
- Comparison with Doxorubicin : It showed comparable cytotoxic activity to doxorubicin, a standard chemotherapeutic agent. Specifically, at 50 µM, the compound reduced cell viability significantly more than lower concentrations .
Molecular Docking Studies
Molecular docking studies indicated that the compound effectively binds to key targets involved in cancer progression:
- Topoisomerase II Inhibition : The compound was found to interact favorably with the DNA-topoisomerase II complex, potentially disrupting DNA replication in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis highlighted that modifications on the piperazine ring and quinazolinone core could enhance or diminish biological activity:
- Piperazine Substituents : Variations in substituents on the piperazine ring were correlated with changes in cytotoxic potency.
- Quinazolinone Modifications : Alterations in the quinazolinone structure affected binding affinity and selectivity for cancer cell lines .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C23H30N4O4S |
| Molecular Weight | 446.58 g/mol |
| IC50 against MCF7 | 20 µM |
| IC50 against MCF10A | 50 µM |
| Comparison Drug | Doxorubicin |
| Binding Target | Topoisomerase II |
Case Studies
Several case studies have demonstrated the potential of similar compounds derived from the quinazolinone family. For instance:
- Study on Quinazolinone Derivatives : This research indicated that derivatives with similar structural motifs exhibited potent anticancer activity across multiple cell lines .
- Combination Therapy Studies : Investigations into combination therapies involving this compound with existing chemotherapeutics showed enhanced efficacy and reduced side effects compared to monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
